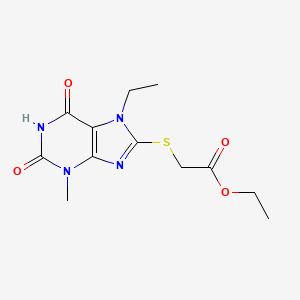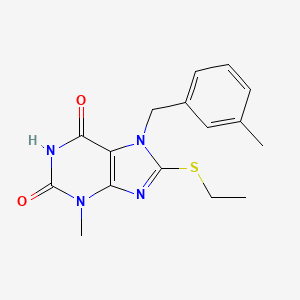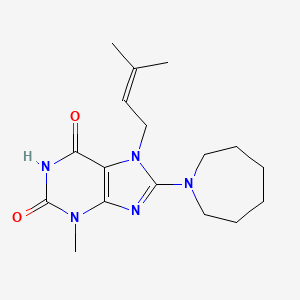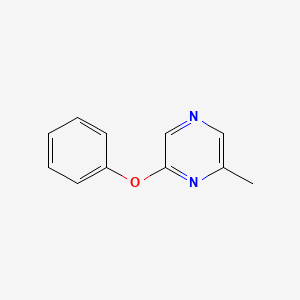![molecular formula C13H14N2O4 B6500010 9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 2549021-52-3](/img/structure/B6500010.png)
9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is a spirocyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The spirocyclic structure imparts unique chemical and biological properties, making it a valuable target for research and development.
作用機序
Target of Action
The primary targets of 9-(benzyloxy)-7-oxa-1,3-diazaspiro[4Similar compounds, such as thiazolidine-2,4-diones, have been shown to target both vegfr-2 and egfr tyrosine kinases . These kinases play crucial roles in cell signaling pathways, particularly in processes such as cell growth and differentiation.
Mode of Action
The exact mode of action of 9-(benzyloxy)-7-oxa-1,3-diazaspiro[4Similar compounds have been shown to inhibit the activity of their target kinases, thereby disrupting the associated cell signaling pathways .
Biochemical Pathways
The specific biochemical pathways affected by 9-(benzyloxy)-7-oxa-1,3-diazaspiro[4Inhibition of vegfr-2 and egfr tyrosine kinases would likely impact pathways related to cell growth, differentiation, and angiogenesis .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 9-(benzyloxy)-7-oxa-1,3-diazaspiro[4Similar compounds have shown good admet profiles in silico , suggesting potential for good bioavailability.
Result of Action
The molecular and cellular effects of 9-(benzyloxy)-7-oxa-1,3-diazaspiro[4Similar compounds have shown anticancer activities against various human tumor cell lines , suggesting that this compound may also have potential anticancer effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multi-step organic reactions. One common method is the [3+2] cycloaddition followed by reduction and lactamization . This method involves the reaction of azomethine ylides with activated alkenes to form the spirocyclic scaffold. The reaction conditions often include the use of solvents like methylene chloride and catalysts to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its anticonvulsant and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
類似化合物との比較
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity.
3,9-Diazabicyclo[4.2.1]nonane: Used as a scaffold for drug development.
Spiro[4.4]nonane-1,6-dione: Studied for its enantioselective synthesis and biological activity.
Uniqueness
9-(benzyloxy)-7-oxa-1,3-diazaspiro[44]nonane-2,4-dione stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties
特性
IUPAC Name |
9-phenylmethoxy-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-11-13(15-12(17)14-11)8-18-7-10(13)19-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGZRRANTBUTKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2(CO1)C(=O)NC(=O)N2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-[(pyridin-2-yl)methoxy]quinoline](/img/structure/B6499930.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-fluorophenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B6499945.png)
![tert-butyl N-[1-(oxan-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B6499947.png)
![2-[8-(4-ethoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6499960.png)
![2-[8-(4-ethoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6499967.png)
![N-tert-butyl-2-[8-(4-ethoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B6499968.png)
![2-[8-(4-methylphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]-N,N-bis(propan-2-yl)acetamide](/img/structure/B6499975.png)
![1,4-Benzenedicarboxylic acid, 2-[[2-(4-morpholinyl)acetyl]amino]-, 1,4-dimethyl ester](/img/structure/B6499980.png)


![8-(ethylsulfanyl)-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499993.png)

![ethyl 4-{2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamido}benzoate](/img/structure/B6500019.png)

